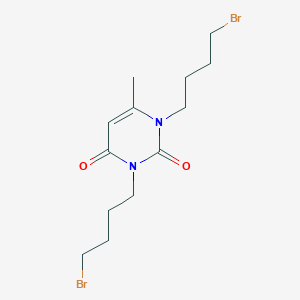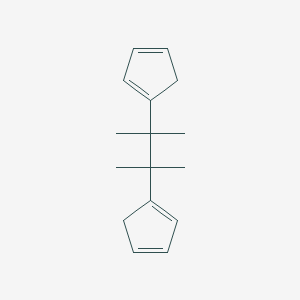
1,3-bis(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of bromobutyl groups attached to the pyrimidine ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be derived from readily available starting materials such as urea and β-ketoesters.
Alkylation: The brominated intermediate is then subjected to alkylation with 4-bromobutyl bromide under basic conditions, typically using a strong base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-bis(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromobutyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form cyclic derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Aplicaciones Científicas De Investigación
1,3-bis(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-bis(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The bromobutyl groups can facilitate binding to biological macromolecules, leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-bis(4-chlorobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- 1,3-bis(4-iodobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- 1,3-bis(4-fluorobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione
Uniqueness
1,3-bis(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated analogs. The bromine atoms make it more reactive in substitution reactions and provide unique electronic and steric effects.
Propiedades
Número CAS |
60316-18-9 |
|---|---|
Fórmula molecular |
C13H20Br2N2O2 |
Peso molecular |
396.12 g/mol |
Nombre IUPAC |
1,3-bis(4-bromobutyl)-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H20Br2N2O2/c1-11-10-12(18)17(9-5-3-7-15)13(19)16(11)8-4-2-6-14/h10H,2-9H2,1H3 |
Clave InChI |
VWLPDCZRYYZYCU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C(=O)N1CCCCBr)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate](/img/structure/B14609045.png)
![Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14609046.png)



![Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14609075.png)






![3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl-](/img/structure/B14609095.png)
